molecular formula C22H22N2O B3825833 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine CAS No. 56018-53-2

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine

Cat. No. B3825833
CAS RN: 56018-53-2
M. Wt: 330.4 g/mol
InChI Key: MJBQMCJAENKSEC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains two phenyl groups and a methoxy group on the imidazolidine ring. The compound is also known as MDPH or Ro 23-0364 and is widely used in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-1,3-diphenylimidazolidine has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine. One area of research is the development of new synthetic methods for the compound that could improve its yield or solubility. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Finally, the compound's potential use as an anti-inflammatory or anti-tumor agent could also be further explored in future research.

Scientific Research Applications

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBQMCJAENKSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318543
Record name 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-diphenylimidazolidine

CAS RN

56018-53-2
Record name NSC332669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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